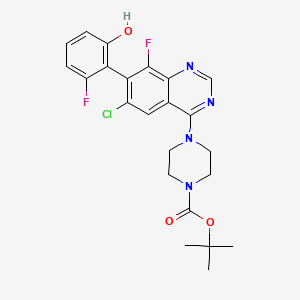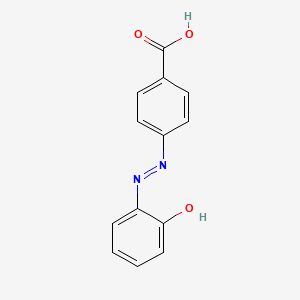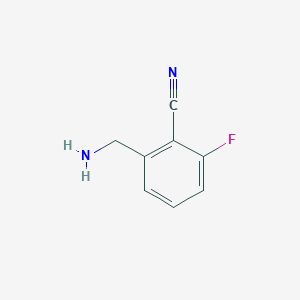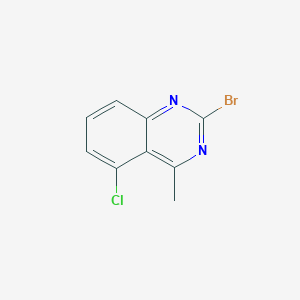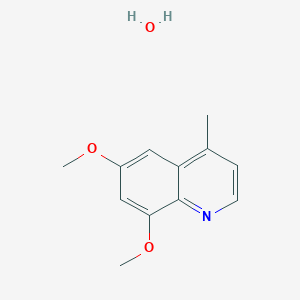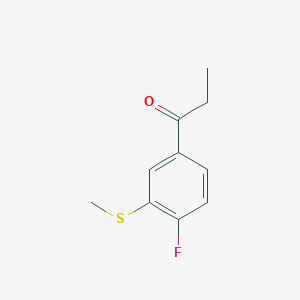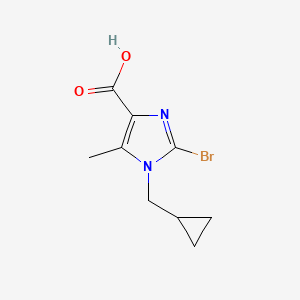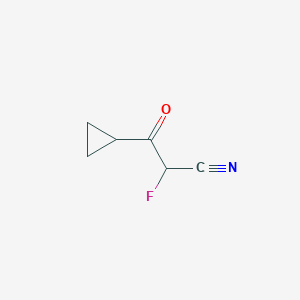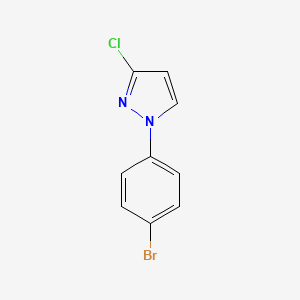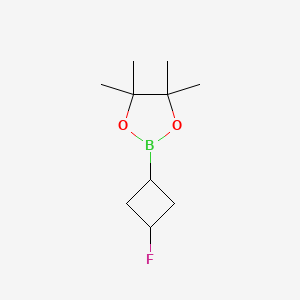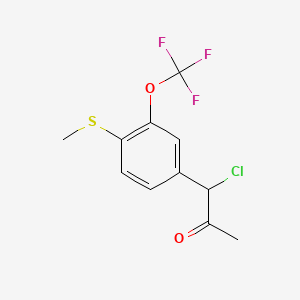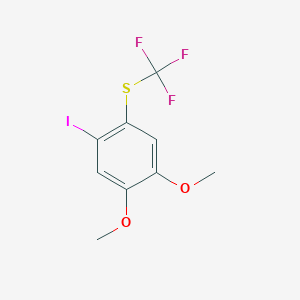
1,2-Dimethoxy-4-iodo-5-(trifluoromethylthio)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethoxy-4-iodo-5-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C9H8F3IO2S and a molecular weight of 364.12 g/mol . This compound is characterized by the presence of iodine, methoxy, and trifluoromethylthio groups attached to a benzene ring, making it a unique and versatile molecule in various chemical applications .
准备方法
The synthesis of 1,2-Dimethoxy-4-iodo-5-(trifluoromethylthio)benzene typically involves the introduction of iodine, methoxy, and trifluoromethylthio groups onto a benzene ring. The specific synthetic routes and reaction conditions can vary, but common methods include:
Halogenation: Introduction of the iodine atom onto the benzene ring using iodine or iodine monochloride in the presence of a catalyst.
Methoxylation: Introduction of methoxy groups using methanol and a suitable catalyst.
Trifluoromethylthiolation: Introduction of the trifluoromethylthio group using trifluoromethylthiolating agents such as trifluoromethylthiolate salts.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
化学反应分析
1,2-Dimethoxy-4-iodo-5-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organometallic compounds and halide salts.
Oxidation and Reduction: The methoxy groups can undergo oxidation to form aldehydes or carboxylic acids, while reduction can convert them to hydroxyl groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups .
科学研究应用
1,2-Dimethoxy-4-iodo-5-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2-Dimethoxy-4-iodo-5-(trifluoromethylthio)benzene depends on its specific application. In chemical reactions, the iodine, methoxy, and trifluoromethylthio groups can influence the reactivity and selectivity of the compound. For example, the electron-withdrawing trifluoromethylthio group can stabilize negative charges, making the compound more reactive in nucleophilic substitution reactions .
相似化合物的比较
1,2-Dimethoxy-4-iodo-5-(trifluoromethylthio)benzene can be compared with similar compounds such as:
1,2-Dimethoxy-4-iodobenzene: Lacks the trifluoromethylthio group, resulting in different reactivity and applications.
1,2-Dimethoxy-4-(trifluoromethylthio)benzene: Lacks the iodine atom, affecting its ability to participate in certain substitution reactions.
1,2-Dimethoxy-5-(trifluoromethylthio)benzene: Different position of the trifluoromethylthio group, leading to variations in chemical behavior.
属性
分子式 |
C9H8F3IO2S |
|---|---|
分子量 |
364.13 g/mol |
IUPAC 名称 |
1-iodo-4,5-dimethoxy-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H8F3IO2S/c1-14-6-3-5(13)8(4-7(6)15-2)16-9(10,11)12/h3-4H,1-2H3 |
InChI 键 |
ONIYLXGXIQQJJH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1OC)I)SC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




